N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-3-6-15(22-10)14(19-2)8-17-16(18)11-4-5-12-13(7-11)21-9-20-12/h3-7,14H,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPBMKWWWWDLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzo[d]dioxole ring is synthesized via acid-catalyzed cyclization of catechol derivatives. For example:
Alternative Route: Direct Carboxylation
A more efficient method involves Friedel-Crafts acylation:
- Procedure : Benzodioxole reacts with acetyl chloride/AlCl₃ to introduce an acetyl group at the 5-position, followed by oxidation with CrO₃ to yield the carboxylic acid.
Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-yl)Ethylamine
Thiophene Functionalization
The 5-methylthiophen-2-yl group is introduced via electrophilic substitution:
Reductive Amination
The ethylamine side chain is synthesized via reductive amination:
- Reagents : 2-Methoxy-2-(5-methylthiophen-2-yl)acetone reacts with ammonium acetate and sodium cyanoborohydride in methanol.
- Yield : ~65–70% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the carboxylic acid and amine fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :
Alternative Method: Mixed Carbonate Activation
For improved yield, the acid is activated as a mixed carbonate using ClCO₂Et before amine coupling:
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
- Methoxy Group : Stable under coupling conditions; no protection required.
- Thiophene Ring : Susceptible to electrophilic attack; inert conditions (argon atmosphere) are critical.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| EDC/HOBt Coupling | 78 | 95 | Scalability | |
| Mixed Carbonate | 90 | 98 | Reduced side reactions | |
| Reductive Amination | 70 | 92 | Simplified workflow |
Industrial-Scale Considerations
- Cost Efficiency : EDC/HOBt is preferred for large-scale production due to reagent availability.
- Waste Management : DMF recycling systems are essential to minimize environmental impact.
Chemical Reactions Analysis
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of benzo[d][1,3]dioxole-5-carboxamide derivatives, highlighting substituent differences and associated biological activities:
Key Observations
Substituent Impact on Bioactivity: Alkyl Chains (e.g., S807): Enhance flavor-enhancing potency but may increase metabolic lability due to oxidative degradation . Aromatic/Ether Groups (e.g., IId): Phenoxy and methoxy groups correlate with anticancer activity, likely through π-π stacking or hydrogen bonding with cellular targets .
Physicochemical Properties :
- Melting Points : HSD-2 (175–177°C) and HSD-4 (150.5–152°C) demonstrate how methoxy positioning affects crystallinity .
- Metabolic Stability : S807’s rapid hepatic oxidation contrasts with the target compound’s methoxy-thiophene group, which may slow metabolism due to steric hindrance or altered electron density.
Synthetic Approaches :
- Most analogs (e.g., HSD-2, S807) are synthesized via carboxamide coupling followed by silica gel chromatography .
- Thiophene-containing analogs (e.g., ’s isoxazole derivative) employ Oxone®-mediated cyclization, suggesting possible routes for the target compound’s synthesis .
Hypothesized Profile of the Target Compound
While direct data are unavailable, inferences can be drawn:
- Metabolism : The methoxy group and thiophene ring could reduce oxidative metabolism compared to S807’s alkyl chain, improving bioavailability.
Biological Activity
Overview
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a benzo[d][1,3]dioxole core and a thiophene moiety, which are known for their diverse pharmacological properties. Research has indicated that derivatives of this structure may exhibit significant bioactivity, particularly in the realms of antidiabetic and anticancer applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- Molecular Formula : C₁₆H₁₇NO₄S
- CAS Number : 1797985-79-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzo[d][1,3]dioxole core through cyclization of catechol derivatives.
- Functionalization with thiophene , often achieved through coupling reactions.
- Final amidation , which attaches the carboxamide group to the dioxole structure.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, related compounds were shown to inhibit α-amylase with IC₅₀ values indicating potent activity (e.g., 0.68 µM for some derivatives). In vivo studies demonstrated that these compounds could significantly reduce blood glucose levels in diabetic mice models .
Anticancer Activity
The anticancer properties of benzodioxol derivatives have also been explored. One study indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines while maintaining safety profiles against normal cells. For example, compound IIc showed significant activity against multiple cancer types with IC₅₀ values ranging from 26 to 65 µM .
Research Findings and Case Studies
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzyme targets such as α-amylase, which plays a crucial role in carbohydrate metabolism. The structural features of the compound likely facilitate binding to these enzymes, enhancing its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
